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Foreword: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, the efficiency and predictability of a synthetic

route are paramount. The selection of building blocks is not merely a matter of assembling

atoms; it is a strategic decision that dictates the feasibility and elegance of the entire synthetic

campaign. N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide, a seemingly unassuming

heterocyclic compound, represents a cornerstone of this strategic approach. Its bifunctional

nature, combining a reactive aldehyde with a sterically shielded and stable amide, offers a pre-

packaged solution for introducing the valuable 2-amino-3-formylpyridine scaffold into complex

molecular architectures. This guide provides an in-depth exploration of this reagent, from its

fundamental properties and synthesis to its practical applications, grounded in established

chemical principles and field-proven insights.

Core Physicochemical & Structural Profile
N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide, also known by synonyms such as N-(3-

Formyl-2-pyridinyl)pivalamide, is a solid, air-sensitive compound that serves as a key

intermediate in organic synthesis.[1][2][3] Its structure is characterized by a pyridine ring

substituted at the 2-position with a pivaloyl amide group and at the 3-position with a formyl
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(aldehyde) group. The pivaloyl group (tert-butylcarbonyl) is of particular significance; its steric

bulk provides unique stability and reactivity profiles, making it a robust protecting group for the

amine.[4]

Property Value Source(s)

IUPAC Name
N-(3-formylpyridin-2-yl)-2,2-

dimethylpropanamide
[5]

CAS Number 86847-64-5 [1][6]

Molecular Formula C₁₁H₁₄N₂O₂ [1][7]

Molecular Weight 206.24 g/mol [2][7]

Appearance Light yellow to yellow solid [2]

Melting Point 85-88°C [2]

Purity Typically ≥95-97% [1][6]

SMILES
CC(C)

(C)C(=O)Nc1ncccc1C=O
[1][7]

InChIKey
ANABHCSYKASRRW-

UHFFFAOYSA-N
[1][7]

Synthesis and Mechanistic Considerations
The synthesis of N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide is a logical and high-yielding

process rooted in fundamental amide coupling chemistry. The primary strategy involves the

acylation of the versatile starting material, 2-amino-3-formylpyridine.

Synthesis of the 2-Amino-3-formylpyridine Precursor
The utility of our target molecule is predicated on the availability of its precursor, 2-amino-3-

formylpyridine (also known as 2-aminonicotinaldehyde).[8][9] An efficient and scalable process

for its preparation involves the ortho-directed lithiation of a protected 2-aminopyridine

derivative.[10]
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The causality here is clear: direct formylation of 2-aminopyridine is problematic. The amino

group is a powerful activating group, but it can also interfere with many electrophilic formylation

reagents. The chosen strategy circumvents this by first protecting the amine as a pivaloyl

amide. This amide group then serves as a potent ortho-directing group for lithiation, guiding a

strong base like tert-butyllithium (t-BuLi) to deprotonate the C3 position specifically.

Subsequent quenching with an electrophilic formylating agent like N,N-dimethylformamide

(DMF) installs the aldehyde, and a final hydrolysis step removes the protecting group to yield

the desired precursor.[10] This multi-step, one-pot procedure is a testament to the power of

directing groups in achieving regiochemical control.

Final Amide Coupling Protocol
The final step is the N-acylation of 2-amino-3-formylpyridine with pivaloyl chloride. Pivaloyl

chloride is an ideal acylating agent in this context; it is highly reactive, and the steric hindrance

of the tert-butyl group minimizes potential side reactions.[4]

Experimental Protocol: Synthesis of N-(3-formylpyridin-2-yl)-2,2-
dimethylpropanamide

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-formylpyridine (1.0 eq).

Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM). The

choice of DCM is critical as it is aprotic and will not react with the acyl chloride. Add

triethylamine (TEA, 1.1 eq) to the solution. TEA acts as a non-nucleophilic base to quench

the HCl byproduct generated during the reaction, preventing protonation of the pyridine

nitrogen or the starting amine.[11]

Acylation: Cool the stirred solution to 0°C using an ice bath. This is a crucial step to

moderate the exothermic reaction and prevent potential side reactions. Add a solution of

pivaloyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20

minutes.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

The progress can be monitored by Thin Layer Chromatography (TLC) until the starting

material is consumed.
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Workup: Upon completion, quench the reaction by adding deionized water. Transfer the

mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the

organic layers.

Purification: Wash the combined organic layers sequentially with saturated sodium

bicarbonate solution (to remove any residual acid) and brine. Dry the organic layer over

anhydrous sodium sulfate, filter, and concentrate in vacuo.

Isolation: The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the title

compound as a solid.[11]

Analytical Characterization & Self-Validating
Systems
A robust protocol is a self-validating one. Confirmation of the product's identity and purity is

non-negotiable and relies on a suite of standard analytical techniques.
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Technique Expected Result / Rationale

¹H NMR

Expect a characteristic singlet for the aldehyde

proton (CHO) around 9-10 ppm. A singlet

integrating to 9 protons for the tert-butyl group

will be prominent in the upfield region (~1.3

ppm). Aromatic protons on the pyridine ring will

appear as distinct multiplets. The amide N-H

proton will likely be a broad singlet.

¹³C NMR

Key signals include the aldehyde carbonyl

(~190 ppm), the amide carbonyl (~175 ppm),

and the quaternary carbon of the tert-butyl

group. Aromatic carbons will resonate in the

110-160 ppm range.

FT-IR

Look for strong C=O stretching vibrations for the

amide (~1680 cm⁻¹) and aldehyde (~1700 cm⁻¹)

carbonyls. An N-H stretch should be visible

around 3300 cm⁻¹.

Mass Spec (MS)

In ESI+ mode, the molecular ion peak [M+H]⁺

should be observed at m/z 207.25, confirming

the molecular weight.

HPLC

A single sharp peak under appropriate

chromatographic conditions (e.g., reverse-phase

C18 column with a water/acetonitrile gradient)

will confirm the purity of the isolated product.

The crystal structure of the related compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide,

reveals that the pyridine ring is inclined relative to the amide plane.[11][12] This conformational

preference, driven by steric and electronic factors, is expected to be present in the title

compound as well and influences its reactivity and intermolecular interactions.

Applications in Drug Development & Chemical
Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4438820/
https://pubmed.ncbi.nlm.nih.gov/26029437/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary value of N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide lies in its role as a

versatile synthetic intermediate. The two distinct functional groups can be addressed with high

chemoselectivity.

Aldehyde-Driven Transformations
The aldehyde is a gateway to a multitude of chemical transformations, allowing for the

elongation of the carbon skeleton or the introduction of new functional groups. It is a known

reactant for the preparation of disubstituted azaindolines.[1] This likely proceeds through an

initial condensation or addition reaction at the aldehyde position, followed by a cyclization

event.

Common transformations involving the aldehyde group include:

Wittig Reaction: To form alkenes.

Reductive Amination: To introduce substituted aminomethyl groups.

Condensation Reactions: With active methylene compounds (e.g., Knoevenagel

condensation) or amines to form imines/enamines, which are precursors to more complex

heterocycles.[13]

The Role of the Pivaloyl Amide
The pivaloyl group is more than a simple placeholder; it is a robust protecting group that is

stable to a wide range of reaction conditions that might affect the aldehyde.[4] It can be

removed under harsh hydrolytic conditions (strong acid or base with heating) if the free 2-amino

functionality is desired later in a synthetic sequence. However, in many cases, it remains in the

final structure, providing steric bulk that can influence the molecule's conformation and

biological activity.
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Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. N-(3-formylpyridin-2-yl)-2,2-

dimethylpropanamide is classified as an irritant and requires careful handling.

GHS Classification: Warning.[1][2]

Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin

reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

Personal Protective Equipment (PPE): Always handle this compound in a certified fume

hood. Wear a dust mask (N95 or better), chemical-resistant gloves, safety glasses, and a lab

coat.[1]

Storage: The compound is air-sensitive and should be stored under an inert atmosphere

(nitrogen or argon) at 2-8°C.[2] This prevents gradual oxidation of the aldehyde functional

group.
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Spill & Disposal: In case of a spill, avoid generating dust. Scoop the solid into a sealed

container for disposal. Dispose of the chemical waste in accordance with local, state, and

federal regulations.

Conclusion
N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide is a strategically designed synthetic

intermediate that offers reliability and versatility. The orthogonal reactivity of its formyl and

pivaloyl amide groups, combined with a well-defined synthesis, makes it a valuable tool for

researchers in drug development and materials science. Understanding its properties,

synthesis, and reactivity profile, as detailed in this guide, empowers scientists to leverage this

molecule to its full potential in the construction of novel and complex chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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